molecular formula C22H14N2O5 B3709540 [4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] naphthalene-1-carboxylate

[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] naphthalene-1-carboxylate

Cat. No.: B3709540
M. Wt: 386.4 g/mol
InChI Key: YWFCUFUEMLZNSE-UHFFFAOYSA-N
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Description

[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] naphthalene-1-carboxylate is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a diazinane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] naphthalene-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of naphthalene-1-carboxylic acid with a diazinane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent, such as toluene, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and automated processes ensures consistent quality and scalability. The reaction parameters, such as temperature, pressure, and catalyst concentration, are meticulously controlled to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] naphthalene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] naphthalene-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of [4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] naphthalene-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] naphthalene-1-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a naphthalene ring and a diazinane moiety sets it apart from other compounds, providing unique opportunities for research and application.

Properties

IUPAC Name

[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] naphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O5/c25-19-18(20(26)24-22(28)23-19)12-13-8-10-15(11-9-13)29-21(27)17-7-3-5-14-4-1-2-6-16(14)17/h1-12H,(H2,23,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFCUFUEMLZNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=C4C(=O)NC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] naphthalene-1-carboxylate
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[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] naphthalene-1-carboxylate
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[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] naphthalene-1-carboxylate
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[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] naphthalene-1-carboxylate
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[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] naphthalene-1-carboxylate
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[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] naphthalene-1-carboxylate

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